4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline
CAS No.:
Cat. No.: VC13725102
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O3 |
|---|---|
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline |
| Standard InChI | InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3 |
| Standard InChI Key | FRSICXAEAHREAL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline features a hybrid aromatic system comprising:
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Aniline core: A benzene ring substituted with an amino (-NH₂) group at position 1 and a nitro (-NO₂) group at position 2.
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Isoxazole moiety: A 3,5-dimethylisoxazol-4-yl group at position 4, introducing a heterocyclic ring with nitrogen and oxygen atoms .
The compound’s IUPAC name is 2-nitro-4-(3,5-dimethyl-1,2-oxazol-4-yl)aniline, with a molecular formula of C₁₁H₁₁N₃O₃ and a molecular weight of 241.23 g/mol.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of aniline derivatives:
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Isoxazole Installation: Coupling 4-amino-3-nitrobenzene derivatives with 3,5-dimethylisoxazole-4-carboxylic acid via Ullmann or Buchwald-Hartwig amination .
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Nitration: Direct nitration of 4-(3,5-dimethylisoxazol-4-yl)aniline using mixed acid (H₂SO₄/HNO₃) at controlled temperatures .
Optimized Protocol (Hypothetical)
Step 1: Protection of 4-bromoaniline with acetyl chloride to form N-acetyl-4-bromoaniline.
Step 2: Pd-catalyzed cross-coupling with 3,5-dimethylisoxazole-4-boronic acid (Suzuki reaction) to yield N-acetyl-4-(3,5-dimethylisoxazol-4-yl)aniline.
Step 3: Nitration at position 2 using fuming HNO₃ (0–5°C), followed by deprotection with NaOH to isolate the target compound .
Table 2: Critical Reaction Parameters
| Parameter | Condition |
|---|---|
| Coupling Catalyst | Pd(PPh₃)₄, K₂CO₃ |
| Nitration Temperature | 0–5°C (prevents over-nitration) |
| Deprotection Agent | 2M NaOH in ethanol |
Pharmacological Activity and Mechanism
Bromodomain Inhibition
The 3,5-dimethylisoxazole group mimics acetyl-lysine residues, enabling competitive binding to bromodomains like BRD4. This disrupts transcriptional elongation by blocking p-TEFb recruitment, a mechanism critical in oncology (e.g., MYC suppression) .
Key Findings from Analogous Compounds:
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BRD4 Affinity: IC₅₀ values of 50–100 nM for similar benzimidazolone derivatives .
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Antiproliferative Effects: 70% inhibition of leukemia cell growth at 10 μM (in vitro) .
Nitro Group Reactivity
The electron-withdrawing nitro group enhances electrophilic substitution potential, making the compound a candidate for:
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Pro-drug Activation: Nitroreductase-mediated conversion to cytotoxic amines in hypoxic tumors.
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Polymer Chemistry: Crosslinking agent in epoxy resins.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Structural tuning (e.g., replacing nitro with sulfonamide) improves pharmacokinetics.
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Combination Therapies: Synergy with HDAC inhibitors reported in patent literature .
Material Science
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Photostability: Nitroaromatic chromophores absorb UV light (λₘₐₓ ~350 nm), applicable in sunscreens.
Future Directions
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Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) for solid tumors.
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Computational Modeling: QSAR studies to optimize BRD4 binding affinity.
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